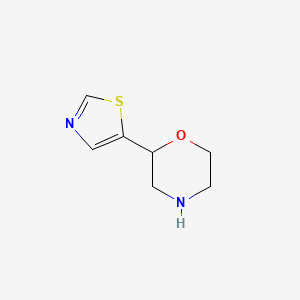
2-(Thiazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiazol-5-yl)morpholine is a heterocyclic compound that features both a thiazole ring and a morpholine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-5-yl)morpholine typically involves the reaction of thiazole derivatives with morpholine. One common method is the nucleophilic substitution reaction where a halogenated thiazole reacts with morpholine under basic conditions. For example, 2-bromo-5-thiazole can be reacted with morpholine in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Bases like potassium carbonate or sodium hydride are commonly used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can yield dihydrothiazoles.
Wissenschaftliche Forschungsanwendungen
2-(Thiazol-5-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Thiazol-5-yl)morpholine involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A simpler compound with a similar thiazole ring structure.
Morpholine: A simpler compound with a similar morpholine ring structure.
2-(Thiazol-4-yl)morpholine: A positional isomer with the thiazole ring attached at a different position.
Uniqueness
2-(Thiazol-5-yl)morpholine is unique due to the combination of the thiazole and morpholine rings, which can confer distinct biological activities and chemical properties. This combination allows for a broader range of applications compared to simpler compounds with only one of these rings.
Eigenschaften
Molekularformel |
C7H10N2OS |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
2-(1,3-thiazol-5-yl)morpholine |
InChI |
InChI=1S/C7H10N2OS/c1-2-10-6(3-8-1)7-4-9-5-11-7/h4-6,8H,1-3H2 |
InChI-Schlüssel |
HHNYOMKYGGJLMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)C2=CN=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


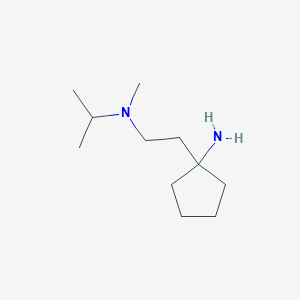

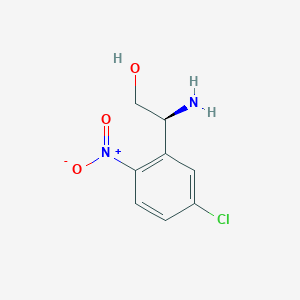
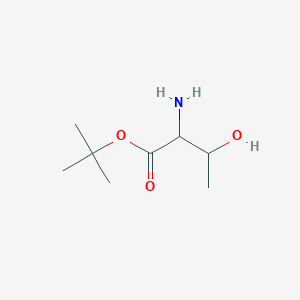
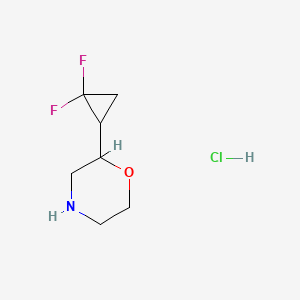
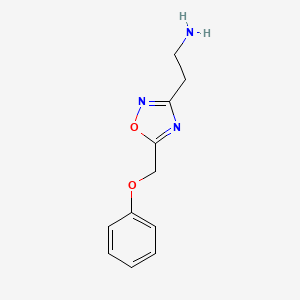
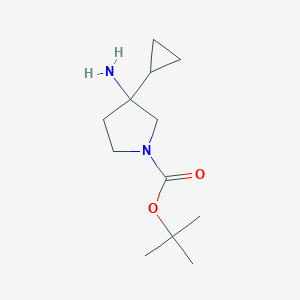
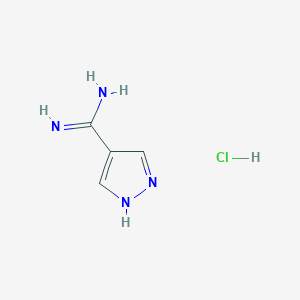
![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)

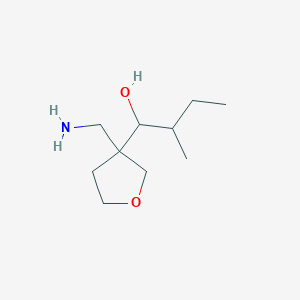
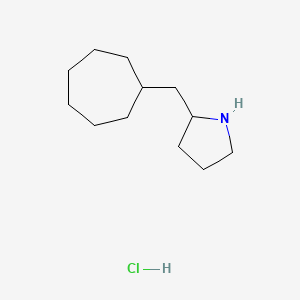
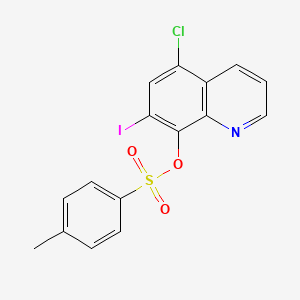
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
